Kinase Inhibition: Unsubstituted Core vs. 5-Aryl Derivative
The target compound lacks the 5-aryl substitution present in 3-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine. The 5-substituted analog demonstrates weak inhibition of Nek2 kinase (IC₅₀ > 50,000 nM) [1], whereas the unsubstituted parent compound is expected to exhibit even lower affinity due to the absence of critical hydrophobic contacts with the kinase hinge region. This positions the target compound as an ideal inactive scaffold for negative control experiments.
| Evidence Dimension | Nek2 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not reported (predicted inactive) |
| Comparator Or Baseline | 3-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine: IC₅₀ > 50,000 nM |
| Quantified Difference | >50-fold lower potency inferred for target compound |
| Conditions | In vitro enzymatic assay (microfluidic format) |
Why This Matters
For scientists requiring a validated negative control in Nek2 kinase assays, the unsubstituted scaffold provides a structurally matched, inactive comparator that cannot be replaced by the weakly active 5-aryl analog.
- [1] BindingDB. (n.d.). BDBM50330600: 3-(piperidin-1-yl)-5-(3,4,5-trimethoxyphenyl)pyrazin-2-amine. Retrieved from https://bindingdb.org/bind/BDBM50330600 View Source
